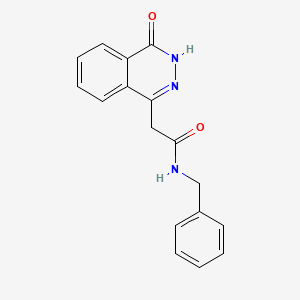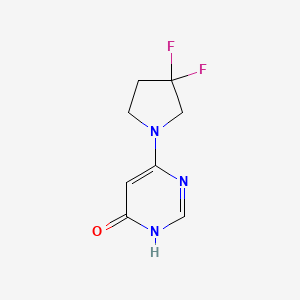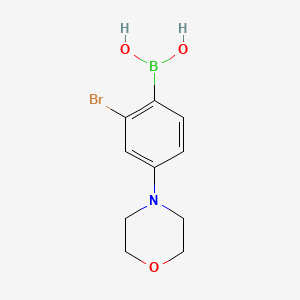
3,4'-Difluoro-3'-nitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4-Difluoro-3-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms and one nitro group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4-difluoro-3-nitro-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as dioxane under reflux conditions .
Industrial Production Methods
Industrial production of 3’,4-difluoro-3-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3’,4-Difluoro-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3’,4-Difluoro-3-amino-1,1’-biphenyl.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3’,4-difluoro-3-nitro-1,1’-biphenyl depends on its application:
Medicinal Chemistry: The compound can interact with various biological targets, including enzymes and receptors.
Materials Science: In electronic applications, the compound’s fluorine atoms can modulate the electronic properties of materials, improving their performance in devices such as organic solar cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the biphenyl moiety.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene isomer with different substitution pattern.
2,5-Difluoronitrobenzene: Similar to 3,4-difluoronitrobenzene but with different fluorine positions.
Uniqueness
3’,4-Difluoro-3-nitro-1,1’-biphenyl is unique due to the presence of both fluorine atoms and a nitro group on a biphenyl scaffold. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The biphenyl structure provides rigidity and planarity, while the fluorine atoms enhance metabolic stability and bioavailability in medicinal chemistry .
Properties
Molecular Formula |
C12H7F2NO2 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-fluoro-4-(3-fluorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H7F2NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H |
InChI Key |
PXWKYKMPTIQGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine](/img/structure/B14093465.png)
![6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B14093471.png)
![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)

![2-(2-Methoxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093478.png)
![Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate](/img/structure/B14093484.png)

![7-Methyl-1-(4-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093498.png)
![8-(2-hydroxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093508.png)
![3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid](/img/structure/B14093511.png)


![9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093530.png)
![methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B14093538.png)
